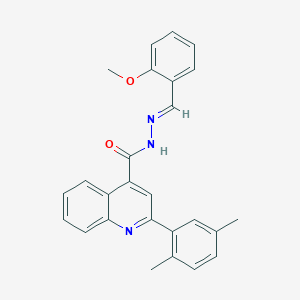![molecular formula C23H16Cl2N4O2 B446106 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B446106.png)
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound with the molecular formula C23H16Cl2N4O2 It is known for its unique structure, which includes a quinoline ring, a dichlorophenyl group, and a phenylhydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Coupling with Phenylhydrazinecarboxamide: The final step involves coupling the quinoline derivative with phenylhydrazinecarboxamide under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(1-naphthylmethyl)hydrazinecarbothioamide
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-pyridyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the dichlorophenyl group enhances its ability to interact with biological targets, while the quinoline ring provides a rigid and planar structure that can intercalate with DNA.
特性
分子式 |
C23H16Cl2N4O2 |
|---|---|
分子量 |
451.3g/mol |
IUPAC名 |
1-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H16Cl2N4O2/c24-18-11-10-14(12-19(18)25)21-13-17(16-8-4-5-9-20(16)27-21)22(30)28-29-23(31)26-15-6-2-1-3-7-15/h1-13H,(H,28,30)(H2,26,29,31) |
InChIキー |
ZRIKFWHKQUHDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446023.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
![2,2-dichloro-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B446031.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B446032.png)
![N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
![3-(2-chlorophenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B446035.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446039.png)
![N'-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B446041.png)

![2-(2-isopropoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B446043.png)

![3-[(3-methylbenzyl)sulfanyl]-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B446048.png)
